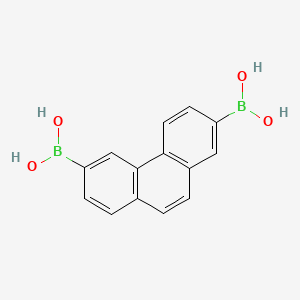

Phenanthrene-2,6-diyldiboronic acid

Description

Contextualizing Polycyclic Aromatic Hydrocarbon Derivatives in Modern Organic Chemistry

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of multiple fused aromatic rings. wikipedia.org These structures, which can be thought of as fragments of graphene, possess unique electronic and optical properties that make them central to various areas of modern chemistry. The simplest examples include naphthalene (B1677914), anthracene, and phenanthrene (B1679779), each consisting of two or three fused benzene (B151609) rings. wikipedia.orgwikipedia.org

The arrangement of these fused rings can vary, leading to a wide diversity of structures and properties. For instance, acenes feature linearly fused rings, while phenacenes have a "zig-zag" arrangement, and helicenes possess a helical structure. wikipedia.org This structural variety allows for the fine-tuning of their characteristics.

In contemporary organic chemistry, PAH derivatives are extensively investigated for their potential in electronic applications. acs.org Their conjugated pi-electron systems facilitate charge transport, making them suitable for use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and other organic electronic devices. wikipedia.orgacs.orggoogle.com By modifying the core PAH structure with various functional groups, chemists can manipulate their electronic properties, such as the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), to optimize performance in these devices. acs.org Furthermore, the rigid and planar nature of many PAHs contributes to their thermal stability, a desirable trait for materials used in electronic components.

Significance of Diboronic Acid Functionalities in Chemical Synthesis and Materials Science

Boronic acids are organic compounds characterized by a carbon-boron bond and two hydroxyl groups attached to the boron atom. researchgate.net This functional group is of immense importance in synthetic chemistry, primarily due to its role in the Suzuki coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds. This reaction allows for the efficient construction of complex molecules, including pharmaceuticals and advanced materials, by coupling a boronic acid with an organohalide in the presence of a palladium catalyst.

The utility of boronic acids extends beyond their role in coupling reactions. Their ability to form reversible covalent bonds with diols has led to their use in the development of sensors for sugars and other biologically important molecules. acs.org This property is also being exploited in the design of "smart" materials that can respond to specific chemical stimuli. acs.org

In materials science, the incorporation of boronic acid functionalities into polymers and other materials can impart unique properties. For example, materials containing boronic acids can exhibit responsiveness to changes in pH or the presence of reactive oxygen species. acs.org This has led to their investigation for applications in drug delivery, where a therapeutic agent can be released in response to specific physiological conditions. acs.org The versatility of boronic acid chemistry makes it a powerful tool for the creation of functional materials with tailored properties.

Overview of Phenanthrene-2,6-diyldiboronic Acid as a Core Building Block and Synthetic Intermediate

Phenanthrene-2,6-diyldiboronic acid integrates the desirable characteristics of both PAHs and boronic acids into a single molecule. The phenanthrene core provides a rigid, planar, and electronically active scaffold. The two boronic acid groups, positioned at the 2 and 6 positions of the phenanthrene ring system, offer two points of reactivity for building larger, more complex structures.

This difunctionality makes Phenanthrene-2,6-diyldiboronic acid a particularly valuable building block for the synthesis of polymers and extended molecular architectures. Through reactions like the Suzuki coupling, this molecule can be linked with other monomers to create well-defined oligomers and polymers with extended conjugation. These materials are of great interest for applications in organic electronics, where the ability to control the electronic properties through the precise arrangement of molecular components is crucial.

As a synthetic intermediate, Phenanthrene-2,6-diyldiboronic acid provides a versatile platform for the construction of a wide range of phenanthrene-containing compounds. The boronic acid groups can be converted into other functional groups, allowing for the introduction of diverse chemical entities onto the phenanthrene backbone. This adaptability enables the synthesis of novel molecules for applications ranging from medicinal chemistry to materials science.

Interactive Data Table: Properties of Phenanthrene-2,6-diyldiboronic Acid

| Property | Value |

| CAS Number | 1219825-86-1 chemsrc.com |

| Molecular Formula | C₁₄H₁₂B₂O₄ chemsrc.com |

| Molecular Weight | 265.9 g/mol chemsrc.com |

Properties

Molecular Formula |

C14H12B2O4 |

|---|---|

Molecular Weight |

265.9 g/mol |

IUPAC Name |

(6-boronophenanthren-2-yl)boronic acid |

InChI |

InChI=1S/C14H12B2O4/c17-15(18)11-5-6-13-10(7-11)2-1-9-3-4-12(16(19)20)8-14(9)13/h1-8,17-20H |

InChI Key |

NNEALKMIRCAEKU-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC2=C(C=C1)C3=C(C=CC(=C3)B(O)O)C=C2)(O)O |

Origin of Product |

United States |

Reactivity and Chemical Transformations of Phenanthrene 2,6 Diyldiboronic Acid

Fundamental Principles of Organoboron Chemistry Relevant to Diyldiboronic Acids

Organoboron compounds are a versatile class of molecules characterized by a carbon-boron bond. nih.govwikipedia.org Boronic acids, with the general formula R-B(OH)₂, are a prominent subclass known for their stability, ease of handling, and diverse reactivity. wikipedia.orgvt.edu In these compounds, the boron atom is sp² hybridized and possesses a vacant p-orbital, rendering it a Lewis acid. vt.edu This Lewis acidity is a cornerstone of its chemistry, allowing it to interact with Lewis bases.

Key principles relevant to diyldiboronic acids like phenanthrene-2,6-diyldiboronic acid include:

Lewis Acidity : The electron-deficient boron center can accept a pair of electrons from a Lewis base. This property is fundamental to condensation reactions with diols to form boronate esters. wikipedia.org

Transmetallation : In the presence of a transition metal catalyst, typically palladium, the organic group (the phenanthrene-2,6-diyl moiety) can be transferred from the boron atom to the metal center. This step is the cornerstone of the Suzuki-Miyaura cross-coupling reaction. wikipedia.orgorganoborons.com

Reversible Covalent Bonding : Boronic acids can form reversible covalent bonds with diols and other bidentate nucleophiles. wikipedia.org This reversibility is critical in the "error-correcting" self-assembly processes that lead to the formation of highly crystalline Covalent Organic Frameworks (COFs). nih.gov

Dehydration : Like other boronic acids, phenanthrene-2,6-diyldiboronic acid can undergo dehydration, especially at elevated temperatures, to form cyclic trimers known as boroxines or polymeric anhydrides. rsc.orgsciforum.net

The presence of two boronic acid groups on the same phenanthrene (B1679779) scaffold allows this molecule to act as a ditopic linker, enabling the construction of extended one-, two-, or three-dimensional structures.

Cross-Coupling Reactions Utilizing Phenanthrene-2,6-diyldiboronic Acid

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds and is extensively used with organoboron compounds. organoborons.com For phenanthrene-2,6-diyldiboronic acid, this reaction provides a direct pathway to incorporate the phenanthrene unit into larger, conjugated systems.

Covalent Organic Frameworks (COFs) are a class of porous, crystalline polymers with ordered structures. The Suzuki-Miyaura reaction is a key method for synthesizing certain types of COFs, where the framework is constructed through the formation of strong carbon-carbon bonds. In this context, phenanthrene-2,6-diyldiboronic acid can serve as a rigid, linear building block.

When reacted with complementary multi-topic aryl halides (e.g., dibromo, tribromo, or tetrabromoarenes) under palladium catalysis, phenanthrene-2,6-diyldiboronic acid undergoes a polycondensation reaction. mdpi.comresearchgate.net The two boronic acid groups react sequentially, extending the polymeric network in two directions. The rigidity of the phenanthrene linker helps to enforce a well-defined geometry, which, combined with the irreversible nature of the C-C bond formation, leads to the creation of robust, porous materials. These COFs often exhibit high thermal stability and surface area, making them suitable for applications in catalysis and gas storage. nih.govrsc.org For instance, COFs built with similar diarylboronic acids have been successfully used as supports for palladium catalysts, demonstrating high activity and recyclability in subsequent Suzuki-Miyaura reactions. mdpi.comrsc.org

| Catalyst System | Co-monomer | Resulting Material | Key Feature |

| Palladium Catalyst | Aryl Halides (e.g., dibromobiphenyl) | C-C Linked Covalent Organic Framework | High thermal stability, permanent porosity |

| Palladium Catalyst | Aryl Halides (e.g., tetrabromobenzene) | 2D or 3D Porous Polymer Network | Defined pore structure, high surface area |

Beyond the highly ordered structures of COFs, phenanthrene-2,6-diyldiboronic acid is also a valuable monomer for the synthesis of linear and branched conjugated polymers via Suzuki-Miyaura polycondensation. researchgate.netresearchgate.net When copolymerized with various dihaloaromatic compounds, it allows for the creation of polymers where the phenanthrene unit is integrated into the π-conjugated backbone.

The properties of the resulting polymer can be tuned by carefully selecting the dihalo-comonomer. For example, coupling with electron-deficient dihalides can produce donor-acceptor (D-A) type copolymers with specific optoelectronic properties. bohrium.com The phenanthrene moiety generally acts as a blue-light emitting chromophore and imparts good thermal stability to the polymer chain. researchgate.net These polymers are often soluble in common organic solvents, enabling their processing from solution for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic thin-film transistors (OTFTs). researchgate.netresearchgate.net

| Co-monomer | Polymerization Method | Resulting Polymer Type | Potential Application |

| Dihalo-fluorene | Suzuki Polycondensation | π-Conjugated Polymer | Organic Light-Emitting Diodes (OLEDs) |

| Dihalo-benzothiadiazole | Suzuki Polycondensation | Donor-Acceptor Copolymer | Organic Photovoltaics (OPVs) |

| Dihalo-thiophene | Suzuki Polycondensation | π-Conjugated Polymer | Organic Thin-Film Transistors (OTFTs) |

Condensation Reactions and Boronate Ester Formation

Boronic acids readily undergo condensation reactions with alcohols, particularly 1,2- and 1,3-diols, to form cyclic boronate esters. wikipedia.org This reaction is typically reversible and can be driven to completion by removing the water formed as a byproduct. vt.edusciforum.net

The reversible formation of boronate esters is one of the most widely used strategies for synthesizing COFs. researchgate.net Phenanthrene-2,6-diyldiboronic acid can be condensed with multivalent hydroxyl-containing linkers, such as 2,3,6,7,10,11-hexahydroxytriphenylene (B153668) (HHTP), to form boronate-ester-linked COFs. The reaction involves the formation of a five-membered dioxaborolane ring between each boronic acid group and two adjacent hydroxyl groups. nih.gov

The key to forming a crystalline material lies in the reversibility of the boronate ester linkage. Under the reaction conditions, bonds can form and break, allowing the building blocks to self-correct and settle into the most thermodynamically stable, ordered, crystalline framework. This process is in contrast to the irreversible nature of C-C bond formation in Suzuki-type COF synthesis. The resulting boronate-linked COFs possess permanent porosity and high surface areas, but their stability towards hydrolysis can be a limitation. nih.gov

Boronic acids are often converted to boronic esters for purification, protection, or to modify their reactivity. vt.edu This is commonly achieved through direct esterification with a diol, such as pinacol (B44631), to form a stable pinacol boronate ester.

Alternatively, transesterification can be employed. This involves reacting a boronic ester with a different alcohol or diol. vt.edu For phenanthrene-2,6-diyldiboronic acid, this provides a route to introduce different ester groups, which can influence solubility or reactivity in subsequent steps. For example, converting the boronic acid to a less reactive ester can prevent unwanted side reactions or self-condensation. The protected ester can then be carried through several synthetic steps before being deprotected, often under mild acidic conditions, to regenerate the free boronic acid for a final coupling reaction. vt.edu This strategy is crucial in multi-step syntheses where the reactivity of the boronic acid needs to be temporarily masked.

Electrophilic and Nucleophilic Reactivity at Boronic Acid Sites

The reactivity of aryl boronic acids is a cornerstone of modern organic synthesis, with the boronic acid moieties serving as versatile functional groups. Typically, the boron atom in a boronic acid is electron-deficient and acts as a Lewis acid, making it susceptible to nucleophilic attack. This interaction is fundamental to many of its key reactions. Conversely, the carbon-boron bond can be cleaved through reactions with electrophiles, a process known as electrophilic ipso-substitution or protodeboronation in the presence of a proton source.

In the context of Phenanthrene-2,6-diyldiboronic acid, one would anticipate the two boronic acid groups at the 2 and 6 positions of the phenanthrene core to exhibit reactivity patterns characteristic of aryl boronic acids. These would likely include participation in cornerstone cross-coupling reactions and susceptibility to substitution at the carbon-boron bond. However, without specific studies on this molecule, any discussion of its precise reactivity, the influence of the phenanthrene backbone on the boronic acid sites, and any potential for regioselective reactions remains speculative.

Due to the lack of specific research findings and data for Phenanthrene-2,6-diyldiboronic acid, the creation of detailed, informative, and scientifically accurate content, including data tables as requested, is not possible at this time. The scientific community has yet to publish dedicated studies on the electrophilic and nucleophilic transformations of this specific compound. Therefore, any attempt to generate such an article would not be based on verifiable, peer-reviewed data and would fall outside the required standards of scientific accuracy.

Further experimental investigation into the chemical behavior of Phenanthrene-2,6-diyldiboronic acid is required to elucidate the specific details of its reactivity and to enable a comprehensive discussion as outlined in the initial request.

Applications of Phenanthrene 2,6 Diyldiboronic Acid in Advanced Materials Science

Covalent Organic Frameworks (COFs) as Primary Architectures

Covalent organic frameworks are a class of crystalline porous polymers with ordered structures and high surface areas. The incorporation of phenanthrene-2,6-diyldiboronic acid into COF architectures allows for the rational design of materials with tailored properties for various applications.

Design Principles for Phenanthrene-Based 2D and 3D COFs

The design of COFs is a matter of reticular chemistry, where the geometry of the building blocks dictates the topology of the resulting framework. researchgate.net Phenanthrene-2,6-diyldiboronic acid, with its linear and rigid structure, acts as a ditopic linker. When combined with multitopic linkers, such as triangular or tetrahedral molecules, it can direct the formation of either two-dimensional (2D) or three-dimensional (3D) frameworks. researchgate.netnih.gov

For 2D COFs, the condensation of phenanthrene-2,6-diyldiboronic acid with planar triangular building blocks, such as phloroglucinol (B13840) or 1,3,5-triformylbenzene, leads to the formation of hexagonal porous sheets. These sheets then stack through non-covalent interactions to form a crystalline material with one-dimensional channels. nih.gov

The synthesis of 3D COFs using phenanthrene-2,6-diyldiboronic acid requires the use of non-planar, three-dimensional building blocks. For instance, co-condensation with a tetrahedral linker can result in a framework with a more complex and interconnected pore system. nih.gov The choice of building blocks and their connectivity are crucial in determining the pore size, surface area, and ultimately, the functional properties of the resulting COF. researchgate.netnih.gov

Synthesis and Structural Elucidation of Phenanthrene-2,6-diyldiboronic Acid-Linked COFs

The synthesis of phenanthrene-2,6-diyldiboronic acid-linked COFs is typically achieved through a solvothermal method. This involves the condensation reaction between the phenanthrene (B1679779) linker and a complementary multitopic linker in a high-boiling point solvent system, often a mixture of mesitylene (B46885) and dioxane, at elevated temperatures. nih.gov The reversible formation of boronate ester or imine linkages under these conditions allows for error-correction and the formation of a highly crystalline product. researchgate.net

The structural elucidation of these COFs is critical to confirm their successful synthesis and to understand their properties. Powder X-ray diffraction (PXRD) is the primary technique used to determine the crystallinity and to identify the framework's structure by comparing the experimental diffractogram with simulated patterns. Gas sorption analysis, typically using nitrogen at 77 K, is employed to measure the surface area and pore size distribution of the material. Spectroscopic techniques such as Fourier-transform infrared (FT-IR) and solid-state nuclear magnetic resonance (NMR) spectroscopy are used to confirm the formation of the desired chemical linkages and the integrity of the organic building blocks within the framework.

Functionalization and Post-Synthetic Modification of Phenanthrene-Incorporated COFs

While the properties of phenanthrene-based COFs can be tuned by the initial choice of building blocks, post-synthetic modification (PSM) offers a powerful strategy to introduce new functionalities or enhance existing properties. scispace.comrsc.org This approach allows for the incorporation of chemical groups that might not be compatible with the initial COF synthesis conditions. scispace.com

PSM of phenanthrene-incorporated COFs can be achieved through several routes. If the phenanthrene unit or the other linkers contain reactive pendant groups, these can be chemically transformed. For example, a COF with pendant hydroxyl groups can undergo esterification or etherification reactions. scispace.com Another approach is the modification of the linkage itself. rsc.org More advanced strategies include the exchange of the building blocks within an already formed framework, a process termed building block exchange (BBE). rsc.org

These modifications can be used to tailor the COF's properties, such as its hydrophilicity, catalytic activity, or its affinity for specific molecules. rsc.org For instance, the introduction of acidic or basic sites can create a solid-acid or solid-base catalyst, while the incorporation of specific binding sites can enhance the material's performance in chemical sensing. nih.gov

Exploration of Phenanthrene-Derived COFs for Optoelectronic and Sensing Applications

The inherent photoluminescent and electroluminescent properties of the phenanthrene core make phenanthrene-derived COFs promising candidates for optoelectronic applications. academie-sciences.frrsc.org The extended π-conjugation within the COF structure can facilitate charge transport, a crucial property for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices. nih.govrsc.org The ordered, porous nature of COFs allows for the precise arrangement of photoactive units, potentially leading to enhanced performance compared to amorphous materials. rsc.org

The porous structure of phenanthrene-derived COFs also makes them suitable for chemical sensing applications. researchgate.net The high surface area allows for efficient interaction with analytes, and the photoluminescent properties of the phenanthrene unit can be modulated by the presence of specific molecules. For example, the fluorescence of the COF might be quenched or enhanced upon binding of an analyte, providing a detectable signal. The ability to functionalize the COF pores through post-synthetic modification further allows for the design of sensors with high selectivity for target analytes. nih.gov

Polymer Chemistry and Extended Conjugated Systems

Beyond the realm of COFs, phenanthrene-2,6-diyldiboronic acid is also a valuable monomer in polymer chemistry for the creation of advanced organic materials with extended conjugated systems.

Integration into Polymer Backbones for Advanced Organic Materials

The integration of the phenanthrene unit into polymer backbones is a strategy to develop materials with desirable electronic and optical properties for applications in organic electronics. academie-sciences.frresearchgate.net Phenanthrene-containing polymers have been investigated for their potential use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). academie-sciences.fr

Suzuki polycondensation, a powerful cross-coupling reaction, can be employed to polymerize phenanthrene-2,6-diyldiboronic acid with various dihalogenated aromatic comonomers. This allows for the synthesis of a wide range of copolymers with tunable properties. The choice of the comonomer can significantly influence the polymer's solubility, morphology, and electronic energy levels (HOMO/LUMO), which are critical for device performance.

For example, copolymerization with electron-deficient units can lead to polymers with improved electron-transporting properties, which are beneficial for n-type OFETs or as electron-transporting layers in OLEDs. academie-sciences.fr Conversely, copolymerization with electron-rich units can enhance hole-transporting properties. The rigid and planar nature of the phenanthrene unit helps to promote intermolecular π-π stacking, which can facilitate charge transport in the solid state. rsc.org The resulting polymers often exhibit strong photoluminescence, making them suitable as emissive materials in OLEDs. academie-sciences.fr

Potential Role as a Monomer in the Synthesis of Aromatic Polyesters and Poly(arylene ether)s

Theoretically, Phenanthrene-2,6-diyldiboronic acid could serve as a unique monomer in the synthesis of aromatic polyesters and poly(arylene ether)s. The rigid, planar phenanthrene core would be expected to impart significant thermal stability and potentially interesting photophysical properties to the resulting polymers. The two boronic acid groups at the 2 and 6 positions offer reactive sites for polymerization reactions.

For the synthesis of aromatic polyesters , Phenanthrene-2,6-diyldiboronic acid could potentially undergo condensation polymerization with aromatic diols. The boronic acid groups could be chemically modified to facilitate ester bond formation.

In the case of poly(arylene ether)s , the synthesis would likely involve the conversion of the boronic acid groups to hydroxyl groups (creating 2,6-dihydroxyphenanthrene) or other suitable functionalities that can participate in nucleophilic aromatic substitution reactions with activated aromatic dihalides. The resulting polymers would be expected to exhibit high glass transition temperatures and good mechanical properties, characteristic of poly(arylene ether)s. rsc.org

Supramolecular Assemblies and Self-Assembly Processes (Theoretical)

Directed Assembly Through Boronic Acid Interactions

Boronic acids are well-known for their ability to form reversible covalent bonds with diols, a key interaction in supramolecular chemistry. acs.orgsigmaaldrich.com This interaction is highly directional and can be controlled by pH, which allows for the design of responsive materials. nih.gov Phenanthrene-2,6-diyldiboronic acid, with its two boronic acid moieties, could act as a linear building block in such assemblies.

When reacted with multivalent diol-containing molecules, it could lead to the formation of extended one-dimensional chains, two-dimensional networks, or three-dimensional frameworks. The phenanthrene unit would likely influence the packing and electronic properties of these supramolecular structures.

Formation of Ordered Structures and Nanomaterials

The self-assembly of Phenanthrene-2,6-diyldiboronic acid, potentially in combination with other complementary molecules, could lead to the formation of various ordered nanostructures. The planarity of the phenanthrene core could drive π-π stacking interactions, leading to the formation of columnar structures or layered assemblies.

Furthermore, the directional nature of boronic acid interactions could be exploited to create well-defined nanoscale architectures such as nanotubes, vesicles, or porous organic frameworks. These materials could have potential applications in areas such as sensing, catalysis, or gas storage, driven by the specific properties of the phenanthrene core and the porous nature of the assembly.

Spectroscopic Characterization and Structural Analysis of Phenanthrene 2,6 Diyldiboronic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including phenanthrene (B1679779) derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the case of phenanthrene-2,6-diyldiboronic acid, the ¹H NMR spectrum is expected to show a complex pattern of signals in the aromatic region, characteristic of the phenanthrene core. The introduction of the diboronic acid groups at the 2 and 6 positions will influence the chemical shifts of the neighboring protons. For comparison, the ¹H NMR spectrum of the parent phenanthrene molecule in CDCl₃ shows signals in the range of δ 7.5-8.7 ppm. nih.gov For instance, the protons at positions 4, 5, 9, and 10 are typically found at lower field strengths due to their location in the bay region and deshielding effects.

The ¹³C NMR spectrum of phenanthrene displays multiple signals corresponding to the different carbon environments within the fused ring system. bldpharm.com For phenanthrene-2,6-diyldiboronic acid, the carbons directly bonded to the boron atoms (C-2 and C-6) would exhibit a characteristic chemical shift, and their signals might be broadened due to the quadrupolar nature of the boron nucleus. The chemical shifts of other carbons in the rings would also be affected by the substitution pattern.

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for the unambiguous assignment of all proton and carbon signals in complex molecules like phenanthrene derivatives. nih.gov These techniques help in establishing the connectivity between protons, between protons and directly attached carbons, and between protons and carbons separated by two or three bonds, respectively.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Phenanthrene

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C1/C8 | 7.88 | 129.21 |

| C2/C7 | 7.64 | 131.21 |

| C3/C6 | 7.73 | 129.56 |

| C4/C5 | 8.68 | 132.95 |

| C4a/C4b | - | 134.69 |

| C9/C10 | 7.59 | 129.21 |

Note: Data is for the parent phenanthrene molecule and serves as a reference. nih.gov

Mass Spectrometry (MS) Techniques for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For phenanthrene-2,6-diyldiboronic acid, high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula (C₁₄H₁₂B₂O₄).

The fragmentation of phenanthrene and its derivatives under mass spectrometric conditions, such as electron ionization (EI), often involves the loss of stable neutral molecules. A common fragmentation pathway for polycyclic aromatic hydrocarbons is the loss of acetylene (B1199291) (C₂H₂). researchgate.net For boronic acid derivatives, fragmentation can involve the loss of water (H₂O) or other parts of the boronic acid moiety. In the mass spectrum of phenanthrene, the molecular ion peak (m/z 178) is typically very prominent. researchgate.net

For more complex derivatives, soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are often preferred as they minimize fragmentation and provide a clear molecular ion peak. nih.gov In the case of diboronic acids, these techniques can also reveal the formation of adducts with solvent molecules or the formation of dimeric species.

X-Ray Diffraction (XRD) for Crystalline Structure and Lattice Parameter Determination

While a crystal structure for phenanthrene-2,6-diyldiboronic acid is not publicly available, studies on phenanthrene and its derivatives have been conducted. Crystalline phenanthrene has a monoclinic crystal system. researchgate.net The introduction of substituents, such as boronic acid groups, can significantly influence the crystal packing due to intermolecular interactions like hydrogen bonding involving the hydroxyl groups of the boronic acid. These hydrogen bonds can lead to the formation of supramolecular structures such as dimers or extended networks. The planarity of the phenanthrene core can also be distorted depending on the steric bulk of the substituents.

Table 2: Crystallographic Data for Phenanthrene

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 8.463 |

| b (Å) | 6.164 |

| c (Å) | 9.467 |

| β (°) | 97.7 |

Note: Data is for the parent phenanthrene molecule and serves as a reference.

Advanced Spectroscopic Probes for Electronic and Photophysical Properties

UV-Vis absorption spectroscopy provides information about the electronic transitions within a molecule. Polycyclic aromatic hydrocarbons like phenanthrene have characteristic UV-Vis spectra arising from π-π* transitions. The absorption spectrum of phenanthrene typically shows several bands with fine vibrational structure. rsc.org

The introduction of boronic acid groups at the 2 and 6 positions of the phenanthrene core is expected to cause a shift in the absorption bands. Depending on the electronic nature of the substituent and its interaction with the aromatic system, this can be a bathochromic (red) or hypsochromic (blue) shift. The intensity of the absorption bands (molar absorptivity) can also be affected. For instance, some phenanthrene derivatives show intense absorption bands in the range of 250-380 nm. rsc.org

Phenanthrene and many of its derivatives are known to be fluorescent. Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. The emission spectrum is typically a mirror image of the absorption spectrum and is red-shifted (Stokes shift).

The fluorescence properties, including the emission wavelength and quantum yield, are highly sensitive to the molecular structure and the local environment. The parent phenanthrene molecule exhibits fluorescence with an emission maximum around 365 nm when excited at approximately 275 nm. aatbio.com The substitution with boronic acid groups can modulate these properties. For example, the presence of two phenanthrene moieties in a linked system can lead to both monomer and excimer emission. nih.govrsc.org The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, can also be significantly altered by substitution.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" of the compound, with specific peaks corresponding to the stretching and bending vibrations of different functional groups.

For phenanthrene-2,6-diyldiboronic acid, the IR and Raman spectra would be expected to show characteristic bands for the aromatic C-H stretching and bending vibrations, as well as the C=C stretching vibrations of the phenanthrene core. In addition, specific vibrations associated with the boronic acid groups would be present. These include the B-O stretching and O-H stretching and bending vibrations. The B-O stretching vibrations in boronic acids and their esters typically appear in the region of 1300-1400 cm⁻¹. researchgate.net Computational studies on polycyclic aromatic hydrocarbons and their derivatives are often used to aid in the assignment of vibrational modes. researchgate.netarxiv.org

Computational and Theoretical Investigations of Phenanthrene 2,6 Diyldiboronic Acid

Quantum Chemical Calculations (e.g., Ab Initio, Density Functional Theory) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the fundamental electronic characteristics of molecules like phenanthrene-2,6-diyldiboronic acid. These calculations can provide deep insights into the molecule's stability, reactivity, and spectroscopic properties.

Detailed Research Projections:

A typical DFT study on phenanthrene-2,6-diyldiboronic acid would likely begin with geometry optimization to determine the most stable three-dimensional structure. Following this, calculations of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—would be performed. The energy gap between HOMO and LUMO is a critical parameter, as it provides an indication of the molecule's kinetic stability and electronic excitation properties. For phenanthrene-2,6-diyldiboronic acid, the phenanthrene (B1679779) core is expected to be the primary contributor to the HOMO, while the boronic acid groups can influence the LUMO level, thereby tuning the electronic properties.

Furthermore, molecular electrostatic potential (MEP) maps would be generated to visualize the charge distribution and predict sites susceptible to electrophilic or nucleophilic attack. In phenanthrene-2,6-diyldiboronic acid, the oxygen atoms of the boronic acid groups are expected to be regions of high negative potential, making them likely sites for interactions with electrophiles or for hydrogen bonding. Conversely, the boron atoms would exhibit a positive potential.

Natural Bond Orbital (NBO) analysis could also be employed to understand the delocalization of electron density and the nature of the chemical bonds within the molecule. This would be particularly useful for characterizing the B-C bonds and the internal bonding of the boronic acid groups.

Illustrative Data Table: Predicted Electronic Properties

| Property | Predicted Value/Characteristic | Significance |

| HOMO Energy | ~ -5.5 to -6.0 eV | Relates to the ionization potential and electron-donating ability. |

| LUMO Energy | ~ -1.0 to -1.5 eV | Relates to the electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | ~ 4.0 to 5.0 eV | Indicates high kinetic stability and transparency in the visible region. |

| Dipole Moment | Moderate | Suggests some polarity, influencing solubility and intermolecular interactions. |

| B-C Bond Length | ~ 1.55 Å | Standard length for a single bond between sp2 carbon and boron. |

| O-B-O Bond Angle | ~ 120° | Consistent with sp2 hybridization of the boron atom. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are indispensable for studying the dynamic behavior of molecules, including their conformational flexibility and how they interact with each other in a condensed phase. For phenanthrene-2,6-diyldiboronic acid, MD simulations can reveal how these molecules pack in a solid state or behave in solution.

Detailed Research Projections:

MD simulations would be used to explore the potential energy surface of the molecule, identifying low-energy conformations. A key aspect to investigate would be the rotational freedom around the B-C bonds. While the phenanthrene core is rigid, the orientation of the boronic acid groups can vary, which could have significant implications for the molecule's ability to self-assemble into ordered structures.

Simulations of multiple phenanthrene-2,6-diyldiboronic acid molecules would allow for the study of intermolecular interactions. The primary interactions would likely be hydrogen bonding between the boronic acid groups of neighboring molecules, leading to the formation of dimers or larger aggregates. Pi-stacking interactions between the phenanthrene cores would also be a significant driving force for self-assembly. By analyzing the radial distribution functions and interaction energies from the simulation, the strength and nature of these interactions can be quantified.

Illustrative Data Table: Predicted Intermolecular Interaction Energies

| Interaction Type | Predicted Energy Range (kcal/mol) | Description |

| Boronic Acid Hydrogen Bonding | -10 to -15 (per H-bond) | Strong, directional interactions leading to self-assembly. |

| π-π Stacking (Phenanthrene) | -5 to -10 | Non-directional interactions contributing to crystal packing. |

| van der Waals Interactions | Variable | General attractive and repulsive forces influencing packing density. |

Theoretical Modeling of Reaction Mechanisms and Energetics in COF Formation

One of the most promising applications of phenanthrene-2,6-diyldiboronic acid is as a building block for Covalent Organic Frameworks (COFs). Theoretical modeling can play a crucial role in understanding the mechanism of COF formation and predicting the properties of the resulting materials. rsc.org

Detailed Research Projections:

The formation of boronate-ester-linked COFs from diboronic acids typically proceeds through a reversible condensation reaction with a diol or triol linker. Computational studies, often using DFT, can model the reaction pathway. This would involve identifying the transition states for the esterification reaction and calculating the activation energies. Such calculations can help in optimizing the reaction conditions (e.g., temperature, catalyst) for synthesizing crystalline COFs.

Furthermore, theoretical modeling can be used to predict the structures of the resulting COFs. By considering the geometry of the phenanthrene-2,6-diyldiboronic acid monomer and the linker molecule, it is possible to predict the topology and pore size of the resulting 2D or 3D framework. These predicted structures can then be used to calculate properties such as porosity, surface area, and gas adsorption capabilities.

Illustrative Data Table: Predicted Energetics of COF Formation

| Reaction Step | Calculated Parameter | Predicted Value (kcal/mol) | Implication |

| Monomer Solvation | Solvation Energy | Favorable | Indicates good solubility in appropriate solvents for synthesis. |

| Boronate Ester Formation (Transition State) | Activation Energy | 15 - 25 | Suggests that the reaction may require heating or catalysis. |

| COF Lattice Formation | Lattice Energy | Highly Favorable | Indicates a strong thermodynamic driving force for crystallization. |

Prediction and Optimization of Photophysical Characteristics and Excited State Behavior

The phenanthrene core of the molecule suggests interesting photophysical properties. Computational methods can be used to predict these properties and guide the design of new materials with tailored optical and electronic functions. researchgate.net

Detailed Research Projections:

Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for studying the excited states of molecules. TD-DFT calculations on phenanthrene-2,6-diyldiboronic acid would predict the vertical excitation energies, which correspond to the absorption spectrum. The calculations would also provide information about the nature of the electronic transitions (e.g., π-π* transitions localized on the phenanthrene core).

The fluorescence properties can be investigated by optimizing the geometry of the first excited state and then calculating the emission energy. The difference between the absorption and emission energies gives the Stokes shift. By analyzing the changes in geometry between the ground and excited states, one can gain insight into the reorganization energy upon excitation.

Furthermore, computational studies can explore the potential for non-radiative decay pathways, which compete with fluorescence. This is crucial for understanding the quantum yield of the molecule. For phenanthrene-2,6-diyldiboronic acid, the flexibility of the boronic acid groups could potentially introduce vibrational modes that facilitate non-radiative decay.

Illustrative Data Table: Predicted Photophysical Properties

| Property | Predicted Value/Range | Method | Significance |

| Maximum Absorption Wavelength (λ_max) | 300 - 350 nm | TD-DFT | Corresponds to the main electronic absorption band. |

| Molar Absorptivity (ε) | High | TD-DFT | Indicates strong light absorption. |

| Maximum Emission Wavelength (λ_em) | 350 - 400 nm | TD-DFT | Determines the color of fluorescence. |

| Fluorescence Quantum Yield (Φ_F) | Moderate to High | - | Efficiency of the light emission process. |

| Excited State Lifetime (τ) | Nanoseconds | - | Duration of the excited state. |

Future Research Directions and Emerging Perspectives

Development of Highly Efficient and Sustainable Synthetic Routes

The synthesis of complex organic molecules like phenanthrene-2,6-diyldiboronic acid is often a multi-step process that can be resource-intensive. A primary focus of future research will be the development of more efficient and environmentally benign synthetic methodologies. Current strategies for creating phenanthrene (B1679779) derivatives and arylboronic acids often rely on palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.govrsc.orgrsc.org While effective, these methods can be associated with high costs, the use of toxic solvents, and the generation of significant waste. rsc.org

Future synthetic strategies are expected to align with the principles of green chemistry. nih.gov This involves exploring alternative solvents like water, ionic liquids, or supercritical fluids, which are less toxic and more abundant than traditional organic solvents. chemistryjournals.net Methodologies that reduce reaction times and energy consumption, such as microwave-assisted synthesis and mechanochemistry (solvent-free grinding), are particularly promising. nih.govchemistryjournals.netrsc.org For instance, microwave irradiation has been shown to dramatically decrease reaction times for the synthesis of boron-containing compounds. nih.gov Furthermore, developing one-pot domino reactions, where multiple transformations occur sequentially in the same reaction vessel, can increase efficiency by eliminating the need for isolating intermediates. nih.gov Research into novel catalytic systems that offer higher reactivity and broader functional group tolerance under milder conditions will also be crucial for making the synthesis of phenanthrene-2,6-diyldiboronic acid and its derivatives more sustainable. nih.govrsc.org

Exploration of Novel Reactivity and Catalytic Applications

The dual boronic acid functionalities of phenanthrene-2,6-diyldiboronic acid present a rich landscape for exploring novel chemical reactions. Boronic acids are well-established as versatile intermediates in organic synthesis, most notably in the formation of carbon-carbon bonds. nih.gov Future work will likely move beyond standard cross-coupling reactions to uncover new transformations. This could include investigating its use in Petasis-type reactions or Chan-Lam-Evans C-N and C-O bond-forming reactions. The enhanced Lewis acidity of borinic acids (R₂BOH) compared to boronic acids (RB(OH)₂) suggests that derivatives of phenanthrene-2,6-diyldiboronic acid could exhibit unique catalytic properties. mdpi.com

The phenanthrene core itself can participate in various reactions, including oxidation and electrophilic aromatic substitution. youtube.com The interplay between the reactivity of the aromatic system and the boronic acid groups could lead to novel catalytic cycles. For example, the molecule could serve as a bifunctional catalyst, where one boronic acid site activates a substrate while the phenanthrene backbone provides a rigid scaffold for controlling stereochemistry. Research into its potential as a precursor for boron-doped polycyclic aromatic hydrocarbons (PAHs) could also yield materials with interesting electronic properties. mdpi.com The development of reactions that tolerate a wide array of functional groups is a significant challenge, and phenanthrene-2,6-diyldiboronic acid could serve as a platform to test the limits of chemoselectivity in complex molecular settings. acs.org

Integration into Hybrid Materials and Composites for Enhanced Functionality

The rigid, planar structure of the phenanthrene backbone combined with the two reactive boronic acid "handles" makes phenanthrene-2,6-diyldiboronic acid an ideal building block for advanced materials. Boronic acids are known to form stable esters with diols, a property that can be exploited for surface modification and the creation of complex architectures. nih.gov

Future research will likely focus on incorporating this molecule into various hybrid materials and composites. For example, it could be used to functionalize nanoparticles, creating materials with specific recognition capabilities. nih.gov Boronic acid-functionalized magnetic nanoparticles have already demonstrated efficiency in extracting biomolecules like dopamine. nih.gov The diboronic acid nature of the molecule makes it a prime candidate for acting as a linker in the formation of Covalent Organic Frameworks (COFs), which are crystalline porous polymers with applications in gas storage and catalysis. mdpi.com Similarly, it can be used in the self-assembly of supramolecular structures through the formation of dative covalent bonds with nitrogen-based linkers, leading to the creation of host-guest systems for molecular recognition and separation. mdpi.com The integration of phenanthrene-2,6-diyldiboronic acid into polymers could also lead to materials with enhanced thermal stability and unique optical or electronic properties derived from the phenanthrene unit. rsc.org

Interdisciplinary Research at the Interface of Organic Chemistry, Materials Science, and Theoretical Chemistry

The full potential of phenanthrene-2,6-diyldiboronic acid will be realized through collaborative, interdisciplinary research. The synthesis of the molecule and its derivatives falls squarely within the domain of organic chemistry . nih.gov However, its applications extend far beyond.

Materials science will be essential for fabricating and characterizing the novel polymers, composites, and frameworks derived from this building block. mdpi.comrsc.org The unique electronic and photophysical properties of the phenanthrene core make it a target for optoelectronic applications. In medicinal chemistry , the ability of boronic acids to interact with diols makes them attractive for developing sensors and therapeutic agents that target sugars or specific proteins. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.